3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a tert-butylphenoxy group, a hydroxy group, a morpholinylmethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-Butylphenoxy Group: This step often involves nucleophilic substitution reactions where a tert-butylphenol derivative reacts with a suitable leaving group on the chromenone core.
Addition of the Morpholinylmethyl Group: This can be accomplished through a Mannich reaction, where formaldehyde, morpholine, and the chromenone derivative are reacted together.
Incorporation of the Trifluoromethyl Group: This step may involve radical trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The phenoxy and morpholinyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenoxy or morpholinyl derivatives.
Scientific Research Applications
3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The hydroxy and morpholinyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are known for their applications in medicinal chemistry.
Tert-Butyl Esters: These compounds share the tert-butyl group and are widely used in synthetic organic chemistry.
Morpholinyl Derivatives: These compounds share the morpholinyl group and are explored for their bioactive properties.
Uniqueness
3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core further enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3NO5/c1-24(2,3)15-4-6-16(7-5-15)33-22-20(31)17-8-9-19(30)18(14-29-10-12-32-13-11-29)21(17)34-23(22)25(26,27)28/h4-9,30H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHATSSVNLVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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